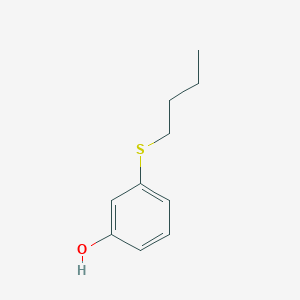

3-(Butylsulfanyl)phenol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-butylsulfanylphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14OS/c1-2-3-7-12-10-6-4-5-9(11)8-10/h4-6,8,11H,2-3,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRZNJRDJCPPUIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCSC1=CC=CC(=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701315582 | |

| Record name | 3-(Butylthio)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701315582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

756895-79-1 | |

| Record name | 3-(Butylthio)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=756895-79-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Butylthio)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701315582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Classification and Nomenclature of 3 Butylsulfanyl Phenol

3-(Butylsulfanyl)phenol is an organic molecule characterized by a benzene (B151609) ring substituted with both a hydroxyl (-OH) group and a butylsulfanyl (-S(CH₂)₃CH₃) group. The numerical prefix "3-" in its IUPAC name indicates that these two functional groups are positioned in a meta-relationship to each other on the aromatic ring.

Structurally, it belongs to the class of phenols and, more specifically, to the thioethers. Its bifunctional nature, possessing both a nucleophilic sulfur atom and an acidic phenolic proton, dictates its chemical reactivity and potential applications.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 756895-79-1 bldpharm.com |

| Molecular Formula | C₁₀H₁₄OS bldpharm.com |

| Molecular Weight | 182.28 g/mol bldpharm.com |

| SMILES | CCCCSC1=CC=CC(O)=C1 |

Overview of Phenolic Compounds in Contemporary Organic Chemistry

Phenolic compounds are a major class of organic molecules defined by a hydroxyl group directly attached to an aromatic hydrocarbon ring. wikipedia.org The simplest member of this class is phenol (B47542) (C₆H₅OH) itself. wikipedia.org This structural arrangement confers unique chemical properties that distinguish phenols from aliphatic alcohols. ijrar.org

One of the most notable characteristics of phenols is their acidity, which is significantly higher than that of typical alcohols. wikipedia.org The pKa of phenols generally lies between 10 and 12, allowing them to form phenoxide salts upon reaction with strong bases like sodium hydroxide (B78521). wikipedia.orgunacademy.com This increased acidity is due to the resonance stabilization of the resulting phenoxide ion, where the negative charge is delocalized over the aromatic ring. tutoring-blog.co.uklibretexts.org

The hydroxyl group is a powerful activating group in electrophilic aromatic substitution reactions, directing incoming electrophiles to the ortho and para positions. tutoring-blog.co.ukchemguide.co.ukpressbooks.pub This high reactivity allows phenols to participate in a variety of transformations, including halogenation, nitration, sulfonation, and Friedel-Crafts reactions, often under milder conditions than those required for benzene (B151609). chemguide.co.ukpressbooks.pub For example, phenol reacts with bromine water at room temperature to form a white precipitate of 2,4,6-tribromophenol. chemguide.co.uk

Furthermore, phenols can undergo oxidation to form quinones, a class of compounds with important redox properties. pressbooks.publibretexts.org This reactivity is harnessed in biological systems, where ubiquinones (B1209410) (also known as coenzymes Q) act as crucial electron carriers in cellular respiration. pressbooks.publibretexts.org The chemical versatility of phenolic compounds has led to their widespread use in the synthesis of polymers (like Bakelite), pharmaceuticals, and other fine chemicals. wikipedia.orgnumberanalytics.com

Overview of Organosulfur Chemistry, with a Focus on Thioethers and Aromatic Thiols

Organosulfur chemistry is a broad field that studies the properties and synthesis of organic compounds containing sulfur. wikipedia.org These compounds are vital in nature, found in essential amino acids like cysteine and methionine, and in numerous pharmaceuticals, including penicillin. wikipedia.org Among the diverse classes of organosulfur compounds, thioethers and aromatic thiols are of particular relevance to the structure of 3-(butylsulfanyl)phenol.

Thioethers (Sulfides) are characterized by a C-S-C bond linkage. wikipedia.org Compared to their oxygen analogs (ethers), thioethers have longer and weaker carbon-sulfur bonds. wikidoc.org The sulfur atom in a thioether is more nucleophilic than the oxygen in an ether. Thioethers are commonly prepared through the alkylation of thiols. wikipedia.orgwikidoc.org They can be oxidized to form sulfoxides and subsequently sulfones, which are important functional groups in medicinal chemistry. beilstein-journals.org

Aromatic Thiols (Thiophenols) feature a sulfhydryl (-SH) group directly attached to an aromatic ring. Similar to phenols, thiols are more acidic than their aliphatic counterparts. wikipedia.orgwikidoc.org However, hydrogen bonding in thiols is less prominent than in alcohols due to the smaller electronegativity difference between sulfur and hydrogen. wikipedia.orgwikidoc.org Aromatic thiols are key intermediates in organic synthesis and have been studied for their ability to form self-assembled monolayers on metal surfaces, a topic of interest in nanotechnology. wikipedia.org

The reactivity of organosulfur compounds can vary significantly based on their structure. For instance, in hydrodesulfurization processes, aliphatic thiols and thioethers are generally easier to desulfurize than aromatic sulfur compounds like thiophene. taylorandfrancis.com The unique properties of organosulfur compounds, including their nucleophilicity and redox behavior, make them valuable in various chemical applications, from synthesis to materials science. rsc.org

Contextualizing 3 Butylsulfanyl Phenol As a Bifunctional Aromatic System

Strategies for Regioselective Aromatic Functionalization

This class of strategies focuses on introducing the hydroxyl group or modifying a precursor to a hydroxyl group on an aromatic ring that already contains the butylsulfanyl substituent. The key challenge is achieving the desired meta-substitution pattern.

Direct Aryl C-H Bond Functionalization Approaches

Direct C-H functionalization is an atom-economical strategy that avoids the need for pre-functionalized substrates. However, the direct functionalization of phenols is often challenging regarding regioselectivity. The hydroxyl group is a strong ortho- and para-directing group, making the activation of the meta C-H bond difficult. Current time information in Bangalore, IN.nih.gov

Recent developments have explored transition-metal-free methods for the functionalization of phenols. For instance, electrochemical sulfinylation has been reported for the ortho-selective introduction of sulfur functionalities. Current time information in Bangalore, IN.ucl.ac.uk Achieving meta-selectivity for the sulfinylation of phenol to produce a precursor for this compound would likely require a directing group strategy, where a removable group is temporarily installed on the phenol to guide the C-H functionalization to the meta position. While challenging, this remains an active area of research for accessing highly substituted phenolic derivatives. Current time information in Bangalore, IN.

Transition-Metal-Catalyzed Hydroxylation of Halogenated Benzenes

A more established route involves the hydroxylation of a halogenated precursor, such as 1-bromo-3-(butylsulfanyl)benzene. This transformation is typically achieved via transition-metal-catalyzed cross-coupling reactions, with palladium and copper catalysts being the most common. guidechem.comambeed.com

Palladium-catalyzed systems, often employing bulky phosphine (B1218219) ligands developed by Buchwald and Hartwig, can effectively couple aryl halides with hydroxide (B78521) sources like potassium hydroxide. ambeed.compearson.com Similarly, copper-catalyzed Ullmann-type reactions, sometimes enhanced with specific ligands like amino acids or 8-hydroxyquinoline (B1678124) derivatives, provide a cost-effective alternative for the hydroxylation of aryl bromides and iodides. guidechem.comambeed.com The reaction typically requires a base and is conducted in a suitable solvent system, such as aqueous 1,4-dioxane. ambeed.com

Table 1: Representative Catalytic Systems for Hydroxylation of Aryl Halides

| Catalyst Precursor | Ligand | Base | Solvent | Typical Temperature (°C) | Ref. |

|---|---|---|---|---|---|

| Pd₂(dba)₃ | Biphenylphosphine Ligands (e.g., L1, L2) | KOH | 1,4-Dioxane/H₂O | 100 | ambeed.com |

| Pd/PANI | None | KOH | 1,4-Dioxane/H₂O | 100 | ambeed.com |

| CuI | 8-Hydroxyquinolin-N-oxide | Cs₂CO₃ | DMF | 110-130 | ambeed.com |

| Cu(acac)₂ | BHMPO | KOH | Toluene/H₂O | 120 | guidechem.com |

| Ni Catalyst | PhSiH₃ (reductant) | None | Dioxane | 120 | sigmaaldrich.com |

Conversion of Precursors to Phenols via Green Oxidation Protocols

Green chemistry principles encourage the use of environmentally benign oxidants. One such approach is the oxidation of an arylboronic acid precursor, namely 3-(butylsulfanyl)phenylboronic acid, to the desired phenol. This reaction can be performed under mild conditions using common oxidants like hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide, often promoted by a base like KOH or conducted in an ionic liquid. sigmaaldrich.com This method is advantageous due to its high functional group tolerance and the generation of non-toxic byproducts. sigmaaldrich.com

Another green approach is the Dakin oxidation, which involves the conversion of an aromatic aldehyde to a phenol using hydrogen peroxide under basic conditions. sigmaaldrich.com In this pathway, 3-(butylsulfanyl)benzaldehyde would be the key precursor. The reaction proceeds via the Baeyer-Villiger-type migration of the aryl group, followed by hydrolysis to yield the phenol. Environmentally friendly modifications of this reaction utilize catalysts derived from natural sources, such as fruit peel extracts, in aqueous media. sigmaaldrich.com

Formation of the Aromatic Sulfide (B99878) Linkage

These synthetic routes involve creating the sulfur-carbon bond on a molecule that already contains the phenolic hydroxyl group.

Nucleophilic Aromatic Substitution Strategies for Thioether Formation

The formation of the thioether linkage can be achieved through nucleophilic substitution. A straightforward and common method is the reaction of a sulfur nucleophile with an appropriate electrophile. For the synthesis of this compound, this can be realized by reacting 3-mercaptophenol with a butyl halide, such as 1-bromobutane. This reaction, analogous to the Williamson ether synthesis, is typically carried out in the presence of a base (e.g., NaOH, K₂CO₃) to deprotonate the thiol, forming a more potent thiolate nucleophile that subsequently displaces the halide. organic-chemistry.org

Alternatively, nucleophilic aromatic substitution (SNAr) on a phenol derivative bearing a leaving group at the meta-position could be considered. However, classical SNAr reactions generally require strong electron-withdrawing groups positioned ortho or para to the leaving group to activate the ring for nucleophilic attack, a condition not met by the hydroxyl group for meta-substitution. orgsyn.orgacsgcipr.org

Cross-Coupling Reactions for Sulfur-Carbon Bond Formation

Modern synthetic chemistry offers powerful cross-coupling methods for the formation of C-S bonds. The Buchwald-Hartwig amination protocol has been successfully extended to the coupling of thiols with aryl halides. ucl.ac.uk This palladium-catalyzed reaction provides a versatile route to aryl thioethers.

To synthesize this compound, this strategy would involve the coupling of a 3-halophenol (e.g., 3-bromophenol (B21344) or 3-iodophenol) with 1-butanethiol. The reaction requires a palladium catalyst, a suitable phosphine ligand to facilitate the catalytic cycle, and a base. The choice of ligand is crucial for achieving high yields and can range from bidentate phosphines like Xantphos to bulky monophosphines. Recent advances have also demonstrated that these reactions can be performed under mechanochemical conditions (ball-milling), often reducing the need for solvents and inert atmospheres. ucl.ac.uk

Table 2: Representative Conditions for Buchwald-Hartwig C-S Coupling

| Aryl Halide | Thiol | Catalyst (mol%) | Ligand | Base | Solvent | Ref. |

|---|---|---|---|---|---|---|

| Aryl Iodide | Thiophenol | Pd-PEPPSI-IPent (1) | (Internal to precatalyst) | KOBu-t | None (Ball-milling) | ucl.ac.uk |

| Aryl Bromide | Alkyl Thiol | Pd-PEPPSI-IPent (1) + Zn | (Internal to precatalyst) | KOBu-t | None (Ball-milling) | ucl.ac.uk |

| Aryl Mesylate | Aryl/Alkyl Thiol | Pd(OAc)₂ (2) | CM-phos | K₂CO₃ | t-BuOH | |

| Aryl Halide | Alkyl/Aryl Thiol | [(NHC)Ni(allyl)Cl] | (Internal to precatalyst) | NaOBu-t | Dioxane |

Thiolation of Aromatic Systems

The formation of the C-S bond in this compound is a key transformation that can be achieved through several advanced thiolation methods. Transition metal-catalyzed cross-coupling reactions represent a cornerstone of modern aryl thioether synthesis. nih.gov Palladium-catalyzed systems, in particular, are highly effective for coupling aryl halides or triflates with thiols. For the synthesis of this compound, this would typically involve the reaction of a 3-substituted phenol derivative, such as 3-bromophenol or 3-iodophenol, with butanethiol in the presence of a palladium catalyst, a phosphine ligand, and a base. beilstein-journals.org To circumvent the use of volatile and malodorous thiols like butanethiol, odorless surrogates such as S-butyl isothiouronium salts can be employed, which generate the butyl thiolate nucleophile in situ. mdpi.comnih.gov

Beyond palladium, other transition metals like nickel and copper are also utilized. Nickel catalysis can be effective for the arylation of thiols, often with bidentate phosphine ligands, though sometimes requiring high temperatures. nih.gov Copper-catalyzed systems, often referred to as Ullmann-type couplings, are also prevalent and can exhibit different chemoselectivity based on the choice of base. nih.gov

In recent years, methodologies that avoid transition metals have gained prominence. One such approach involves the reaction of phenols with sulfonyl hydrazides in an ionic liquid, which serves as both the solvent and promoter, to form unsymmetrical diaryl sulfides without the need for a catalyst. rsc.org Furthermore, direct C-H thiolation of phenols has been achieved using iron or boron catalysts with electrophilic sulfenylating reagents like N-(thio)succinimides, offering a more atom-economical route by functionalizing an existing C-H bond. beilstein-journals.org Modern photoredox catalysis using visible light also provides a metal-free pathway, proceeding through a radical-radical cross-coupling mechanism between an electron-rich arene and a disulfide at room temperature. beilstein-journals.org

Table 1: Comparison of Selected Catalytic Systems for Aryl Thioether Synthesis

| Catalyst System | Aryl Source | Thiol Source | Key Reaction Conditions | General Applicability | Reference |

|---|---|---|---|---|---|

| Palladium/Phosphine Ligand | Aryl Halide (Br, I, Cl) | Thiol or Thiol Surrogate | Base (e.g., K₂CO₃, NaOᵗBu), Solvent (e.g., Toluene, Dioxane) | Broad substrate scope, high yields, mild conditions. | nih.govmdpi.comnih.gov |

| Nickel/Bidentate Phosphine | Aryl Halide, Aryl Mesylate | Thiol | High temperatures, long reaction times. | Good for biaryl sulfides, cost-effective catalyst. | nih.gov |

| Iron(III) Chloride (FeCl₃) | Phenol (Direct C-H) | N-(Arylthio)pyrrolidine-2,5-dione | Lewis acid catalysis, mild conditions. | Direct functionalization of electron-rich phenols. | beilstein-journals.org |

| Iridium or Ruthenium Complex | Electron-Rich Arene (Direct C-H) | Disulfide | Visible light irradiation, photocatalyst, room temperature. | Avoids pre-functionalized arenes, green chemistry approach. | beilstein-journals.org |

| None ([Bmim][Br] Ionic Liquid) | Phenol | Sulfonyl Hydrazide | Heating in ionic liquid. | Metal-free, green protocol with recyclable media. | rsc.org |

Multi-Component and Cascade Reaction Sequences for Concurrent Functionalization

Multi-component reactions (MCRs) and cascade (or domino) reactions offer significant advantages in synthetic efficiency by combining several bond-forming events in a single operation without isolating intermediates. organic-chemistry.orgacs.org These strategies allow for the rapid construction of molecular complexity from simple, readily available starting materials.

For the synthesis of aryl alkyl thioethers like this compound, a three-component reaction involving an aryldiazonium salt, a sulfur dioxide surrogate (like DABSO), and an alkyl bromide has been developed. organic-chemistry.org A plausible MCR route to the target compound could therefore start with 3-aminophenol, which is converted in situ to its corresponding diazonium salt. This intermediate would then react with a sulfur source and a butylating agent (e.g., butyl bromide) in the presence of a copper catalyst to furnish the final product in one pot.

Cascade reactions, where an initial reaction triggers a series of subsequent intramolecular transformations, are powerful tools for building complex molecular architectures. acs.org Thiols are known to be excellent "multitasking" reagents capable of initiating such cascades. acs.orgnih.gov A conceptual cascade for a derivative of this compound could involve the Michael addition of 3-mercaptophenol to an α,β-unsaturated carbonyl compound. The resulting adduct could then be designed to undergo a subsequent intramolecular cyclization or rearrangement, leading to a more complex, functionalized phenol scaffold in a highly controlled manner. Such processes are valued for their ability to form multiple bonds and stereocenters with high efficiency. nih.gov

Asymmetric Synthesis Approaches for Chiral Analogs (if applicable to future derivatives)

While this compound itself is an achiral molecule, the development of asymmetric methods is crucial for synthesizing chiral analogs that may have applications in fields such as medicinal chemistry or materials science. Chiral thioethers are present in several active pharmaceutical ingredients. acs.org Asymmetric synthesis can be approached by using either chiral starting materials or chiral catalysts.

One advanced strategy is the use of biocatalysis. Enzymes, such as ene-reductases (EREDs), can catalyze the asymmetric addition of thiols to activated alkenes, producing chiral thioethers with high enantioselectivity. acs.org For instance, a derivative of 3-mercaptophenol could be added to a prochiral α,β-unsaturated ester or ketone, with the enzyme controlling the facial selectivity of the addition to create a chiral center on the alkyl chain.

Alternatively, chemical catalysis can be employed. The classic Anderson synthesis involves the nucleophilic substitution of a diastereomerically pure menthyl p-toluenesulfinate with a Grignard reagent, which proceeds with complete inversion of configuration at the sulfur atom to produce a chiral sulfoxide. medcraveonline.com While this creates chirality at the sulfur, other methods focus on creating carbon-based chirality. This can be achieved through the stereospecific substitution of chiral secondary alcohols. For example, a chiral alcohol can be converted into a good leaving group, which is then displaced by a thiol nucleophile in an Sₙ2 reaction, effectively transferring the chirality of the alcohol to the new thioether. nih.gov Chiral thioether-based ligands have also been developed to catalyze a variety of asymmetric transformations, highlighting the importance of chirality in organosulfur chemistry. rsc.org

High-Throughput Synthesis and Combinatorial Approaches

High-throughput synthesis and combinatorial chemistry are revolutionary approaches that enable the rapid generation of large, diverse libraries of compounds for screening and lead discovery. nih.govfortunepublish.com These techniques are built on principles of parallel synthesis, automation, and miniaturization. nih.govfortunepublish.com

A combinatorial library based on the this compound scaffold can be designed by systematically varying the three main components of the molecule: the phenolic core, the sulfur linker, and the alkyl group. Using a parallel synthesis platform, an array of substituted phenols could be reacted with a diverse set of thiols or their equivalents. For example, a 96-well plate could be used where each well contains a different combination of a substituted 3-halophenol and an alkyl thiol, allowing for the rapid synthesis of a library of analogs under a consistent set of reaction conditions (e.g., palladium-catalyzed C-S coupling).

A state-of-the-art approach for creating such libraries is the use of "click chemistry," particularly the Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) reaction. jk-sci.com This method involves the highly efficient and selective reaction of a sulfuryl fluoride (SO₂F₂) or a related hub with a wide range of nucleophiles ("plugin" fragments). jk-sci.com One could envision creating a library by first reacting a collection of diverse phenols with a SuFEx hub and then reacting the resulting intermediates with a library of butyl-containing nucleophiles. The reliability and broad scope of SuFEx chemistry, combined with automated liquid handling and purification systems, make it an exceptionally powerful tool for generating large and novel compound collections for high-throughput screening in drug discovery and materials science. jk-sci.comnih.gov

Reactivity of the Phenolic Hydroxyl Group

The chemical behavior of phenols, including this compound, is distinct from that of alcohols due to the direct attachment of the hydroxyl group to an aromatic ring. libretexts.orglibguides.com This structural feature governs the reactivity of the phenolic hydroxyl group, influencing its electrophilic and nucleophilic characteristics, as well as its participation in various reactions.

Electrophilic and Nucleophilic Behavior of the Phenol Moiety

The phenol moiety exhibits both nucleophilic and electrophilic properties. The lone pairs of electrons on the oxygen atom make it nucleophilic, capable of donating an electron pair to form a new covalent bond. libretexts.org This nucleophilicity is evident in reactions where the phenol acts as a nucleophile, such as in ether synthesis. Conversely, the polarization of the C=O bond in carbonyl groups renders the carbon atom electrophilic. libretexts.orglibretexts.org

The hydroxyl group of a phenol is an activating group, meaning it increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack. savemyexams.com This is due to the overlap of one of the oxygen's lone pairs with the π-electron system of the benzene ring. savemyexams.com Consequently, phenols readily undergo electrophilic aromatic substitution reactions. solubilityofthings.comchemistrysteps.com

The acidity of phenols is significantly greater than that of alcohols. libguides.comlibretexts.org This increased acidity is attributed to the resonance stabilization of the resulting phenolate (B1203915) anion, where the negative charge is delocalized over the aromatic ring. libretexts.org The presence of electron-withdrawing substituents on the ring can further enhance this acidity. libguides.comlibretexts.org

O-Alkylation and O-Acylation Reactions

The hydroxyl group of phenols can undergo O-alkylation and O-acylation reactions. O-alkylation involves the introduction of an alkyl group to the oxygen atom, typically through reactions like the Williamson ether synthesis, where the phenolate anion acts as a nucleophile. solubilityofthings.com Research has demonstrated the asymmetric O-alkylation of phenol compounds in the presence of a catalyst. researchgate.net

O-acylation is the introduction of an acyl group (R-C=O) to the phenolic oxygen. For instance, phenol reacts with acetic anhydride (B1165640) to form phenyl acetate. libguides.com Similar to alkylation, acylation of an aromatic ring can be achieved through the Friedel-Crafts reaction, using an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. libretexts.org

Table 1: Examples of O-Alkylation and O-Acylation Reactions of Phenols

| Reaction Type | Reagents | Product Type |

| O-Alkylation | Alkyl halide, Base | Ether |

| O-Acylation | Acyl halide/anhydride | Ester |

Oxidative Coupling Reactions of the Phenolic Substructure

Phenolic compounds can undergo oxidative coupling, a reaction where two phenol molecules are joined together through an oxidative process, often catalyzed by transition metal complexes. wikipedia.orgnih.gov These reactions can form either carbon-carbon (C-C) or carbon-oxygen (C-O) bonds. wikipedia.org The mechanism can proceed through either inner-sphere or outer-sphere pathways. In the inner-sphere mechanism, the phenol coordinates to the metal catalyst before electron transfer. wikipedia.org

Recent advancements have focused on developing catalytic methods for the oxidative coupling of phenols, which are crucial for synthesizing complex molecules and natural products. nih.govnih.gov Metal-free oxidative coupling of phenols has also been achieved using mediators like sulfoxides, which can invert the reactivity of one phenol partner to selectively promote cross-coupling over homocoupling. soton.ac.uk These reactions are significant for creating biaryl and benzofuran (B130515) structures. soton.ac.uk

Reactivity of the Butylsulfanyl Group

The butylsulfanyl group (-S-C4H9) attached to the phenol ring introduces a sulfur atom, which has its own distinct reactivity, primarily centered around oxidation and other sulfur-mediated transformations.

Oxidation Pathways to Sulfoxides and Sulfones

The sulfur atom in the butylsulfanyl group is susceptible to oxidation, leading to the formation of sulfoxides and sulfones. chemicalbook.com The oxidation of thioethers is a common method for preparing these compounds. chemicalbook.com

The selective oxidation of sulfides to sulfoxides can be achieved using a variety of reagents and conditions. Hydrogen peroxide is a common oxidant, and its stoichiometry can be controlled to favor the formation of either the sulfoxide or the sulfone. organic-chemistry.orgorganic-chemistry.org For example, oxidation with 30% hydrogen peroxide catalyzed by tantalum carbide can yield sulfoxides in high yields, while using niobium carbide as a catalyst under similar conditions leads to the corresponding sulfones. organic-chemistry.orgorganic-chemistry.org Other methods for sulfoxide synthesis include the use of metal-free quinoid catalysts with oxygen organic-chemistry.org and electrochemical oxidation using manganese porphyrin catalysts. organic-chemistry.org

Further oxidation of the sulfoxide yields a sulfone. chemicalbook.com Various oxidizing agents can be employed for this transformation, including urea-hydrogen peroxide, organic-chemistry.org and permanganate (B83412) supported on active manganese dioxide. organic-chemistry.org The choice of catalyst and reaction conditions determines the selectivity of the oxidation. organic-chemistry.org

Table 2: Oxidation Products of the Butylsulfanyl Group

| Starting Material | Oxidation Product | Oxidation State of Sulfur |

| This compound | 3-(Butylsulfinyl)phenol | +2 (in sulfoxide) |

| 3-(Butylsulfinyl)phenol | 3-(Butylsulfonyl)phenol | +4 (in sulfone) |

Sulfur-Mediated Transformations and Ligand Exchange Reactions

The butylsulfanyl group can participate in various sulfur-mediated transformations. For instance, the synthesis of alkyl aryl sulfides can be achieved through the reaction of aryl halides with alkanethiolates. thieme-connect.de Specifically, 3-(butylsulfanyl)-2-nitroaniline can be synthesized from 3-chloro-2-nitroaniline (B1295001) and lithium butane-1-thiolate. thieme-connect.de

Ligand exchange reactions involve the substitution of one ligand for another in a coordination complex. libretexts.orglibretexts.org In the context of sulfur-containing compounds, the sulfur atom can act as a ligand, coordinating to a metal center. The kinetics and mechanism of ligand exchange reactions are influenced by factors such as the nature of the metal, the ligands involved, and the reaction conditions. scielo.org.zauci.edu For square planar complexes, ligand substitution often proceeds through an associative mechanism involving a five-coordinate intermediate. libretexts.org The trans effect, where a ligand influences the rate of substitution of the ligand opposite to it, is a key concept in understanding these reactions. libretexts.org

Role of Sulfur in Aromatic System Activation/Deactivation

The reactivity of a substituted benzene ring in electrophilic aromatic substitution (EAS) is profoundly influenced by the electronic nature of its substituents. These groups can either donate or withdraw electron density from the ring, thus activating or deactivating it towards attack by an electrophile. libretexts.orgmasterorganicchemistry.com The butylsulfanyl group (-S-Bu) in this compound plays a dual role, influencing the aromatic system through both inductive and resonance effects.

The sulfur atom is more electronegative than carbon, leading to an electron-withdrawing inductive effect (-I), which tends to deactivate the aromatic ring by pulling electron density away through the sigma bond framework. libretexts.org However, the sulfur atom also possesses lone pairs of electrons in its p-orbitals that can be delocalized into the π-system of the benzene ring. This electron-donating resonance effect (+M) increases the electron density of the ring, particularly at the ortho and para positions. youtube.com

-OH group (at C1): Strongly activating, directs ortho (C2, C6) and para (C4).

-SBu group (at C3): Moderately activating, directs ortho (C2, C4) and para (C6).

Both groups reinforce substitution at positions 2, 4, and 6. The powerful activation by the hydroxyl group makes these positions highly susceptible to electrophilic attack. The electronic contribution of the sulfur substituent is crucial in stabilizing the cationic intermediate (the sigma complex or Wheland intermediate) formed during the reaction. researchgate.net Specifically, for an attack at the positions ortho or para to the sulfur atom, a resonance structure can be drawn where the positive charge is directly stabilized by the sulfur's lone pair. mdpi.com

Table 1: Comparison of Substituent Effects on Aromatic Reactivity

| Substituent Group | Inductive Effect | Resonance Effect | Overall Effect on Ring | Directing Influence |

|---|---|---|---|---|

| -OH | -I (Withdrawing) | +M (Donating) | Strongly Activating | ortho, para |

| -S-Alkyl | -I (Withdrawing) | +M (Donating) | Activating | ortho, para |

| -NO₂ | -I (Withdrawing) | -M (Withdrawing) | Strongly Deactivating | meta |

| -Alkyl | +I (Donating) | None | Weakly Activating | ortho, para |

| -Cl | -I (Withdrawing) | +M (Donating) | Deactivating | ortho, para |

This table provides a qualitative comparison of the electronic effects of various functional groups in electrophilic aromatic substitution. libretexts.orgwikipedia.org

Intramolecular Interactions and Neighboring Group Effects

The spatial arrangement of the hydroxyl and butylsulfanyl groups in this compound allows for specific intramolecular interactions that can influence its conformation and reactivity. While the meta substitution pattern precludes direct, strong intramolecular hydrogen bonding between the phenolic proton and the sulfur atom, which is more commonly observed in ortho-substituted thiophenols, weaker interactions can still exist. cdnsciencepub.com For instance, through-space interactions or hydrogen bonding with the π-system of the ring can affect the rotational barrier of the C-S bond. researchgate.net

More significant are the potential neighboring group participation (NGP) effects of the sulfur atom in reactions involving a reaction center on the butyl chain or in a modified version of the molecule. wikipedia.org NGP, or anchimeric assistance, is the interaction of a reaction center with a lone pair of electrons on an atom within the same molecule. libretexts.org This participation often leads to an increased reaction rate and can result in retention of stereochemistry through a double inversion mechanism. imperial.ac.ukmugberiagangadharmahavidyalaya.ac.in

A classic example of NGP involves sulfur mustards, where the sulfur atom's lone pair attacks an adjacent carbon, displacing a leaving group to form a cyclic sulfonium (B1226848) ion intermediate. wikipedia.org This intermediate is then attacked by an external nucleophile. For a derivative of this compound, such as one with a leaving group on the butyl chain (e.g., 3-((4-chlorobutyl)sulfanyl)phenol), the sulfur atom could participate in a substitution reaction at the terminal carbon.

Hypothetical NGP Reaction:

Intramolecular Attack: The sulfur atom acts as an internal nucleophile, attacking the carbon bearing the leaving group (LG) to form a cyclic intermediate.

External Nucleophilic Attack: An external nucleophile (Nu⁻) attacks the cyclic intermediate to open the ring and form the final product.

This intramolecular participation can significantly accelerate the rate of reaction compared to a similar compound without the participating sulfur group. wikipedia.org

Table 2: Relative Reaction Rates Illustrating Neighboring Group Participation

| Reactant | Relative Rate of Solvolysis | Mechanism |

|---|---|---|

| 1-chlorohexane | 1 | Sₙ2 |

| Ph-S-(CH₂)₄-Cl | ~300 | NGP by Sulfur |

| Ph-S-CH₂-CH₂-Cl | ~600 | NGP by Sulfur |

This table presents illustrative data based on known principles of NGP, comparing the solvolysis rates of a simple alkyl chloride with sulfur-containing analogues. The rate enhancement demonstrates the anchimeric assistance provided by the sulfur atom. Data is generalized from known examples. wikipedia.org

Reaction Kinetics and Thermodynamic Analyses

The study of reaction kinetics provides insight into the rate of a chemical process and the factors that influence it, while thermodynamics determines the position of equilibrium and the feasibility of a reaction. wikipedia.org For transformations involving this compound, such as electrophilic substitution, oxidation, or etherification, both analyses are critical.

Reaction Kinetics: The rate of a reaction involving this compound can be described by a rate law, which relates the reaction rate to the concentration of reactants. For example, the nitration of this compound would likely follow a second-order rate law, being first order in the phenol and first order in the nitrating agent.

The temperature dependence of the reaction rate constant (k) is described by the Arrhenius equation: k = A e(-Ea/RT) where A is the pre-exponential factor, Eₐ is the activation energy, R is the gas constant, and T is the absolute temperature. A lower activation energy, as would be expected for the activated ring of this compound compared to benzene, leads to a higher reaction rate. mugberiagangadharmahavidyalaya.ac.in

Thermodynamic Analyses: The spontaneity of a reaction is determined by the change in Gibbs free energy (ΔG), which is related to the change in enthalpy (ΔH) and entropy (ΔS) by the Gibbs-Helmholtz equation: purdue.edu ΔG° = ΔH° - TΔS°

For most reactions, such as the formation of an ether from the phenol, the change in enthalpy (related to bond energies) is the dominant factor. youtube.com Exothermic reactions (negative ΔH°) are generally favored. Thermodynamic parameters can be determined experimentally through calorimetry or computationally using methods like Density Functional Theory (DFT). nih.govdur.ac.uk

Table 3: Hypothetical Thermodynamic Data for the Etherification of this compound

| Reaction | ΔH° (kJ/mol) | ΔS° (J/mol·K) | ΔG° at 298 K (kJ/mol) | Keq at 298 K |

|---|---|---|---|---|

| Phenol + CH₃I → Anisole + HI | -55 | -15 | -50.5 | 1.1 x 10⁸ |

| This compound + CH₃I → 3-(Butylsulfanyl)anisole + HI | -58 | -18 | -52.6 | 4.5 x 10⁸ |

This table provides illustrative thermodynamic parameters for the Williamson ether synthesis. The values for this compound are estimated based on the known reaction for phenol, with minor adjustments to reflect the electronic influence of the butylsulfanyl group. These are not experimental values.

Catalytic Behavior and Promotor Effects in this compound Transformations

While this compound itself is not a widely recognized catalyst, its constituent functional groups—the phenol and the thioether—are known to participate in or promote various catalytic transformations.

Phenolic Moiety in Catalysis: Phenols can act as organocatalysts, particularly as hydrogen-bond donors. rsc.org The acidic proton of the hydroxyl group can activate electrophiles, such as carbonyls or imines, towards nucleophilic attack. In some cases, the incorporation of charged groups onto the phenol scaffold can dramatically enhance its catalytic activity. rsc.org It is conceivable that this compound or its derivatives could be employed in reactions like transfer hydrogenations or Diels-Alder reactions, where hydrogen bonding plays a key role in the catalytic cycle.

Thioether Moiety in Catalysis: Thioether groups are excellent ligands for a wide range of transition metals (e.g., Palladium, Copper, Rhodium, Iridium). researchgate.net The soft nature of the sulfur atom makes it a good binder for soft metal centers. Chiral ligands containing thioether moieties have been successfully used in numerous asymmetric catalytic reactions. researchgate.net Therefore, this compound could serve as a precursor for the synthesis of novel bidentate P,S or N,S ligands, where the phenol is first modified to incorporate another donor atom. Such ligands could be applied in transition-metal-catalyzed reactions like cross-coupling, hydrogenation, or hydroformylation. chemrevlett.comrsc.org

Furthermore, the combined presence of a hydroxyl group and a thioether could lead to synergistic effects in catalysis. The hydroxyl group could act as a proton shuttle or a hemilabile directing group, while the sulfur atom coordinates to the metal center, creating a specific and reactive catalytic environment. For example, thioalkylation of phenols can be catalyzed by various systems to afford thiomethyl phenols, highlighting the interplay between these two functional groups in synthetic chemistry. researchgate.net

Table 4: Potential Catalytic Roles of Functional Moieties in this compound

| Functional Group | Potential Catalytic Role | Example Reaction Type | Metal Compatibility (for Ligands) |

|---|---|---|---|

| Phenol (-OH) | Organocatalyst (H-bond donor) | Transfer Hydrogenation, Aldol Reaction | N/A |

| Thioether (-SBu) | Ligand for Transition Metals | Cross-Coupling, Asymmetric Hydrogenation | Pd, Rh, Ir, Cu, Ni |

| Combined System | Bidentate Ligand Precursor, Hemilabile System | Tandem Catalysis, Directed C-H Activation | Pd, Ru, Rh |

This table summarizes the potential applications of the functional groups present in this compound in the field of catalysis.

Quantum Mechanical Characterization of Molecular Structure

The molecular structure and electronic properties of this compound have been investigated using quantum mechanical methods. These computational approaches provide a detailed understanding of the molecule at the atomic level, offering insights that complement experimental data.

Density Functional Theory (DFT) Calculations for Geometry Optimization

The geometry of this compound in its ground state was optimized using Density Functional Theory (DFT), a computational method that models electron correlation. Calculations were performed using the B3LYP functional, which combines Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional, and the 6-311++G(d,p) basis set. This level of theory is well-established for providing accurate molecular geometries.

The optimization process systematically alters the positions of the atoms until the configuration with the minimum electronic energy is found. The resulting optimized structure represents the most stable arrangement of the atoms in the gas phase. Key bond lengths and angles for the optimized geometry of this compound are presented below. The convergence criteria for the optimization were set to a high precision to ensure a true energy minimum was located on the potential energy surface.

Table 1: Selected Optimized Geometrical Parameters for this compound (B3LYP/6-311++G(d,p))

| Parameter | Bond/Angle | Value |

| Bond Lengths | C-O (phenol) | 1.365 Å |

| O-H (phenol) | 0.962 Å | |

| C-S (aromatic) | 1.789 Å | |

| S-C (butyl) | 1.821 Å | |

| C-C (aromatic, avg.) | 1.395 Å | |

| Bond Angles | C-O-H | 109.1° |

| C-S-C | 103.5° | |

| C-C-S (aromatic) | 121.8° | |

| Dihedral Angles | C-C-S-C | 85.2° |

| C-C-O-H | 180.0° (anti-periplanar) |

Analysis of Electronic Structure and Charge Distribution

The electronic properties of this compound were analyzed based on the optimized geometry. The distribution of electron density across the molecule is crucial for understanding its reactivity and intermolecular interactions. A Natural Bond Orbital (NBO) analysis was performed to determine the partial atomic charges on key atoms.

The results indicate a significant polarization of charge. The oxygen atom of the hydroxyl group is the most electronegative center, while the attached hydrogen atom is highly positive. The sulfur atom also carries a negative charge, though less pronounced than the oxygen. The carbon atom of the phenolic ring attached to the hydroxyl group exhibits a positive charge, while the carbon attached to the butylsulfanyl group shows a slight negative charge, reflecting the interplay of inductive and resonance effects. This charge distribution is critical for predicting sites susceptible to electrophilic or nucleophilic attack.

Table 2: Natural Bond Orbital (NBO) Partial Atomic Charges for Selected Atoms in this compound

| Atom | Element | NBO Charge (e) |

| O1 | Oxygen (hydroxyl) | -0.752 |

| H1 | Hydrogen (hydroxyl) | +0.478 |

| S1 | Sulfur | -0.145 |

| C1 | Carbon (ring, C-OH) | +0.221 |

| C3 | Carbon (ring, C-S) | -0.198 |

Conformational Landscape and Energetic Minima

The conformational flexibility of this compound is primarily associated with the rotation around the C-S and S-C bonds of the butylsulfanyl side chain and the C-O bond of the hydroxyl group. A potential energy surface scan was performed by systematically rotating the C(aromatic)-S-C(butyl)-C(butyl) dihedral angle to identify stable conformers.

Several local energy minima were identified, corresponding to different spatial arrangements of the butyl group relative to the phenol ring. The global minimum corresponds to a conformation where the butyl chain is extended away from the ring to minimize steric hindrance. The energy differences between these conformers are relatively small, suggesting that multiple conformations may be populated at room temperature. The orientation of the phenolic hydroxyl group (syn- or anti-periplanar with respect to the adjacent C-C bond) also contributes to the conformational landscape.

Table 3: Relative Energies of Stable Conformers of this compound

| Conformer | C-C-S-C Dihedral Angle | Relative Energy (kcal/mol) |

| 1 (Global Minimum) | 178.5° (anti) | 0.00 |

| 2 | 65.8° (gauche) | +0.85 |

| 3 | -66.2° (gauche) | +0.85 |

Prediction and Interpretation of Spectroscopic Properties

Computational methods are invaluable for predicting and interpreting the spectroscopic signatures of molecules. Theoretical spectra for this compound were simulated to aid in the analysis of experimental data.

Vibrational (IR and Raman) Spectroscopy Simulations and Mode Assignments

The vibrational frequencies and intensities for both Infrared (IR) and Raman spectroscopy were calculated at the B3LYP/6-311++G(d,p) level of theory. The calculations provide a set of normal modes, each corresponding to a specific type of molecular vibration. The calculated harmonic frequencies are often systematically scaled to account for anharmonicity and limitations of the theoretical model.

Key predicted vibrational modes include the O-H stretching of the phenol group, which appears as a strong, broad band in the IR spectrum. The aromatic C-H stretching vibrations are predicted at higher wavenumbers, while the C-C stretching modes within the benzene ring are found in the characteristic fingerprint region. The C-S stretching vibration is predicted at a lower frequency.

Table 4: Selected Predicted Vibrational Frequencies and Assignments for this compound

| Wavenumber (cm⁻¹, scaled) | Intensity (IR) | Intensity (Raman) | Assignment |

| 3570 | High | Low | O-H stretch (phenol) |

| 3065 | Medium | High | Aromatic C-H stretch |

| 2958 | High | Medium | Aliphatic C-H stretch (asymmetric) |

| 2872 | Medium | Medium | Aliphatic C-H stretch (symmetric) |

| 1595 | High | Medium | Aromatic C=C stretch |

| 1240 | High | Low | C-O stretch / O-H bend |

| 710 | Medium | Low | C-S stretch |

Nuclear Magnetic Resonance (NMR) Chemical Shift and Coupling Constant Predictions

Theoretical ¹H and ¹³C NMR chemical shifts were predicted using the Gauge-Independent Atomic Orbital (GIAO) method, also at the B3LYP/6-311++G(d,p) level of theory, with chloroform (B151607) as the simulated solvent. The calculated isotropic shielding values were referenced against tetramethylsilane (B1202638) (TMS) to obtain chemical shifts (δ).

The predicted ¹H NMR spectrum shows a distinct singlet for the phenolic proton, with its chemical shift being sensitive to hydrogen bonding. The aromatic protons appear in distinct regions depending on their electronic environment, influenced by the electron-donating hydroxyl group and the butylsulfanyl group. The protons of the butyl chain show characteristic multiplets. The ¹³C NMR spectrum reveals distinct signals for each carbon atom, with the carbon attached to the oxygen atom being the most deshielded.

Table 5: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom | Predicted ¹H Shift (ppm) | Atom | Predicted ¹³C Shift (ppm) |

| H (O-H) | 5.45 | C (C-OH) | 156.8 |

| H (Aromatic, C2) | 7.18 | C (Aromatic, C-S) | 140.2 |

| H (Aromatic, C4) | 6.85 | C (Aromatic, C5) | 129.9 |

| H (Aromatic, C6) | 6.79 | C (Aromatic, C2) | 121.5 |

| H (Aromatic, C5) | 7.10 | C (Aromatic, C6) | 116.0 |

| H (S-CH₂) | 2.88 | C (Aromatic, C4) | 115.4 |

| H (CH₂CH₂) | 1.62 | C (S-CH₂) | 33.4 |

| H (CH₂CH₃) | 1.45 | C (CH₂CH₂) | 31.1 |

| H (CH₃) | 0.92 | C (CH₂CH₃) | 22.0 |

| C (CH₃) | 13.8 |

Electronic Absorption (UV-Vis) and Emission Spectra Calculations

The electronic absorption properties of this compound, like other substituted phenols, are governed by transitions involving the π-electron system of the benzene ring, which acts as the primary chromophore. docbrown.inforesearchgate.net Computational chemistry provides powerful tools to predict and interpret the UV-Vis absorption spectra, with Time-Dependent Density Functional Theory (TD-DFT) being a widely used and effective method. nih.goviau.ir

Calculations are typically performed to determine the vertical excitation energies, which correspond to electronic transitions from the ground state (S₀) to various excited states (S₁, S₂, etc.). nih.gov For phenolic compounds, the spectrum is generally characterized by two main absorption bands originating from π→π* transitions. These are analogous to the primary (¹B₁ᵤ) and secondary (¹B₂ᵤ) bands of benzene. ias.ac.in Due to the reduced symmetry caused by the hydroxyl and butylsulfanyl substituents, these transitions are typically allowed and gain intensity. ias.ac.in

The choice of functional and basis set is crucial for accuracy. Functionals like B3LYP or CAM-B3LYP combined with a sufficiently large basis set, such as 6-311++G(d,p), have been shown to reproduce experimental spectral shifts in substituted phenols effectively. nih.goviau.ir The calculations can predict the maximum absorption wavelengths (λ_max) and the oscillator strengths (ƒ), which relate to the intensity of the absorption bands.

A hypothetical comparison of calculated and experimental spectral data for this compound in a non-polar solvent is presented below. Such calculations help in assigning the observed spectral bands to specific electronic transitions.

| Transition | Calculated λ_max (nm) | Oscillator Strength (ƒ) | Description |

| S₀ → S₁ | 278 | 0.035 | Secondary Band (π→π) |

| S₀ → S₂ | 215 | 0.150 | Primary Band (π→π) |

Note: The data in this table is illustrative, based on typical values for substituted phenols, to demonstrate the output of TD-DFT calculations.

Emission spectra (fluorescence) can also be modeled by first optimizing the geometry of the first excited state (S₁) and then calculating the energy of the transition back to the ground state geometry.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for elucidating the detailed mechanisms of chemical reactions involving this compound. rsc.org By mapping the potential energy surface (PES), researchers can identify the most plausible reaction pathways, characterize transient species like transition states, and calculate reaction energetics. numberanalytics.com This is particularly relevant for understanding its antioxidant activity, which likely proceeds through mechanisms such as hydrogen atom transfer (HAT) or sequential proton-loss electron transfer (SPLET). researchgate.netnih.gov

Transition State Identification and Intrinsic Reaction Coordinate Analysis

A transition state (TS) represents a first-order saddle point on the PES—a maximum along the reaction coordinate but a minimum in all other degrees of freedom. numberanalytics.com Locating the precise structure of a TS is a critical step in understanding a reaction's mechanism. numberanalytics.com Various computational algorithms, such as the Berny optimization or synchronous transit-guided quasi-Newton (STQN) methods, are used for this purpose. scm.com

Once a candidate TS structure is found, its identity must be confirmed through a frequency calculation. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the vibrational mode along the reaction coordinate. scm.com

Following the successful identification of a transition state, an Intrinsic Reaction Coordinate (IRC) calculation is performed. numberanalytics.com This analysis involves tracing the minimum energy path downhill from the transition state in both the forward and reverse directions. The IRC calculation confirms that the identified TS correctly connects the desired reactants and products, providing a clear and detailed depiction of the molecular transformations that occur during that specific mechanistic step. numberanalytics.com

Activation Energies and Reaction Pathways

The activation energy (Eₐ) is a key kinetic parameter that determines the rate of a chemical reaction. Computationally, it is calculated as the difference in energy between the transition state and the ground state of the reactants. numberanalytics.comthoughtco.com A lower activation energy corresponds to a faster reaction rate. numberanalytics.com

For a molecule like this compound, computational methods can be used to compare the activation energies of competing reaction pathways. For instance, in its role as a free-radical scavenger, the dominant mechanism can be determined by comparing the activation barriers for HAT, PCET, and SPLET pathways. researchgate.netnih.govrsc.org Each pathway involves distinct transition states and intermediates, whose energies can be calculated to construct a comprehensive reaction energy profile.

Below is an illustrative table comparing the calculated activation energies for different antioxidant mechanisms for the reaction of this compound with a hypothetical radical (R•).

| Reaction Pathway | Description | Illustrative ΔG‡ (kcal/mol) |

| Hydrogen Atom Transfer (HAT) | Direct transfer of the phenolic H atom | 12.5 |

| Sequential Proton-Loss Electron Transfer (SPLET) | Step 1: Deprotonation; Step 2: Electron Transfer | 18.2 |

Note: The data in this table is hypothetical, intended to show how computational results can be used to differentiate between competing mechanisms. The relative energies can change significantly based on the radical and solvent environment.

Solvent Effects on Reaction Energetics

The solvent environment can have a profound impact on reaction rates and mechanisms, particularly for reactions involving polar species or charge separation. researchgate.netnih.govucalgary.ca Computational models account for these effects using two primary approaches:

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), treat the solvent as a continuous dielectric medium. explorationpub.comcore.ac.uk This approach is computationally efficient and often provides a good approximation of bulk solvent effects on the energetics of reactants, products, and transition states.

Explicit Solvation Models: In this approach, a number of individual solvent molecules are included directly in the quantum mechanical calculation, typically forming the first solvation shell around the solute. core.ac.uk This method can explicitly model specific interactions like hydrogen bonding between the phenolic -OH group and protic solvent molecules. These specific interactions can significantly stabilize the reactant, thereby increasing the activation energy for hydrogen atom transfer. researchgate.netcanada.ca Often, a hybrid QM/MM approach is used, where the solute and a few solvent molecules are treated with quantum mechanics and the rest of the solvent box with molecular mechanics.

The choice of solvent can alter the favorability of a reaction pathway. For example, polar, protic solvents that can accept hydrogen bonds and solvate anions may favor the SPLET mechanism over the HAT mechanism for phenolic antioxidants. researchgate.netnih.gov

Molecular Dynamics Simulations for Dynamic Behavior

While quantum mechanical calculations are excellent for studying static structures and reaction pathways, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms, allowing for the observation of molecular motion, conformational changes, and intermolecular interactions. mdpi.com

For this compound, MD simulations can be used to:

Explore Conformational Space: The butylsulfanyl side chain possesses significant conformational flexibility. MD simulations can explore the different accessible conformations and their relative populations, which can influence the molecule's reactivity and interactions.

Analyze Solvation Structure: By simulating this compound in a box of explicit solvent molecules (e.g., water), MD can reveal the detailed structure of the solvation shells and the dynamics of hydrogen bonding between the phenolic hydroxyl group and surrounding solvent molecules. rsc.orgresearchgate.net

Simulate Intermolecular Interactions: MD is a powerful tool for studying how this compound interacts with other molecules, such as lipids in a membrane or the active site of an enzyme. nih.gov

MD simulations can be performed using classical force fields (e.g., AMBER, GROMOS), which are computationally inexpensive and allow for long simulation times (nanoseconds to microseconds). For processes involving bond breaking or formation, more advanced methods like QM/MM MD can be employed, where a reactive sub-region is treated with quantum mechanics. mdpi.com

| Parameter | Illustrative Value | Description |

| System | 1 molecule of this compound + 2000 water molecules | Defines the components of the simulation box. |

| Force Field | GROMOS54a7 | The set of parameters used to describe atomic interactions. |

| Ensemble | NPT (Isothermal-Isobaric) | Constant Number of particles, Pressure, and Temperature. |

| Temperature | 298 K | The target temperature of the simulation. |

| Pressure | 1 bar | The target pressure of the simulation. |

| Simulation Time | 100 ns | The total duration of the simulation. |

Note: This table provides an example of typical parameters for a classical MD simulation.

Development of Predictive Models for Structure-Reactivity Relationships

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop predictive models that correlate the chemical structure of a compound with its biological activity or chemical reactivity. nih.govijsmr.in For a series of phenolic compounds, QSAR can be used to predict properties like antioxidant potency based on calculated molecular descriptors. nih.gov

The development of a QSAR model for phenols related to this compound involves several key steps:

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound in a dataset using quantum chemical methods (e.g., DFT). nih.gov Relevant descriptors for phenolic antioxidant activity include:

Thermodynamic Descriptors: The Bond Dissociation Enthalpy (BDE) of the phenolic O-H bond is a primary indicator of HAT activity. explorationpub.com

Electronic Descriptors: Energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), ionization potential, and electrophilicity index provide insight into electron-donating ability. nih.gov

Steric and Hydrophobic Descriptors: Parameters like molecular volume or the logarithm of the partition coefficient (logP) can account for accessibility and solubility effects. ijsmr.inexplorationpub.com

Model Generation: A statistical method, such as Multiple Linear Regression (MLR), is used to build a mathematical equation linking the most relevant descriptors to the observed activity (e.g., pIC₅₀). imist.ma

Model Validation: The robustness and predictive power of the QSAR model are rigorously assessed. This involves internal validation (e.g., leave-one-out cross-validation, yielding a q² value) and, ideally, external validation using a test set of compounds not included in the model's training. ijsmr.inexplorationpub.com

A hypothetical QSAR model for the antioxidant activity of a series of substituted phenols might look like the following:

pIC₅₀ = c₀ + c₁(O-H BDE) + c₂(HOMO Energy) + c₃*(logP)

| Statistical Parameter | Value | Description |

| n | 50 | Number of compounds in the training set |

| r² | 0.91 | Coefficient of determination (goodness of fit) |

| q² | 0.88 | Cross-validated r² (internal predictivity) |

| r²_pred | 0.85 | Predictive r² for an external test set |

Note: The equation and statistical values are illustrative examples of a robust QSAR model. nih.govexplorationpub.com

Such models are valuable for screening virtual libraries of compounds and prioritizing the synthesis of new derivatives with potentially enhanced activity.

Environmental Fate and Biotransformation Pathways of 3 Butylsulfanyl Phenol

Abiotic Degradation Mechanisms

Abiotic degradation involves the transformation of a chemical compound through non-biological processes. For 3-(butylsulfanyl)phenol, the primary abiotic degradation mechanisms are expected to be photodegradation, chemical oxidation, and to a lesser extent, hydrolysis.

Photodegradation, or photolysis, is the breakdown of chemical compounds by light. In aquatic environments, direct photolysis of phenolic compounds can occur through the absorption of solar radiation, leading to the formation of reactive intermediates. The presence of photosensitizers, such as dissolved organic matter, can also lead to indirect photodegradation through the generation of reactive oxygen species like hydroxyl radicals and singlet oxygen. These reactive species can readily attack the aromatic ring and the thioether linkage of this compound.

In the atmosphere, volatile phenolic compounds can be degraded by gas-phase reactions with photochemically generated hydroxyl radicals. The rate of this degradation is dependent on the atmospheric concentration of these radicals and the specific reaction rate constant for the compound. For this compound, volatilization from water or soil surfaces could lead to its presence in the atmosphere, where it would be susceptible to such photo-oxidation processes.

Chemical oxidation in the environment is primarily driven by strong oxidizing agents such as hydroxyl radicals, ozone, and manganese oxides. In aquatic systems, these oxidants can lead to the transformation of this compound. The phenolic hydroxyl group is an activating group, making the aromatic ring susceptible to electrophilic attack and oxidation. libretexts.orglibretexts.org Oxidation can result in the formation of quinone-like structures and may eventually lead to ring cleavage. libretexts.orglibretexts.org The butylsulfanyl group can also be oxidized to the corresponding sulfoxide (B87167) and sulfone.

Hydrolysis, the reaction with water, is generally not a significant degradation pathway for phenols or thioethers under typical environmental pH conditions (pH 5-9). mdpi.com While ester linkages are susceptible to hydrolysis, the ether and thioether bonds in this compound are relatively stable to this degradation mechanism. mdpi.com

Microbial Biodegradation of Substituted Phenols and Organosulfur Compounds

Microbial biodegradation is a key process in the removal of organic pollutants from the environment. A wide variety of microorganisms have been shown to degrade phenolic compounds and organosulfur compounds. nih.govacademicjournals.org

Numerous bacterial and fungal strains have been identified as capable of degrading substituted phenols. Genera such as Pseudomonas, Rhodococcus, Bacillus, and Acinetobacter are frequently cited for their ability to utilize phenols as a carbon and energy source. academicjournals.orgijrrjournal.commdpi.com For instance, Pseudomonas putida is a well-studied bacterium known for its ability to degrade phenol (B47542) through the meta-cleavage pathway. nih.govijrrjournal.com Similarly, various microorganisms are known to metabolize organosulfur compounds, often utilizing the sulfur for their growth. iaea.org

While specific strains capable of degrading this compound have not been documented, it is highly probable that microorganisms from these known phenol and organosulfur-degrading genera would be involved in its biotransformation.

| Microbial Genus | Relevant Degradation Capability |

| Pseudomonas | Degradation of a wide range of phenolic compounds. nih.govijrrjournal.com |

| Rhodococcus | Known for its versatile metabolic pathways, including the degradation of aromatic and sulfur-containing compounds. mdpi.com |

| Bacillus | Includes species capable of phenol biodegradation. academicjournals.org |

| Acinetobacter | Some strains have been shown to degrade phenolic pollutants. researchgate.net |

| Arthrobacter | Capable of degrading various aromatic compounds. researchgate.net |

The initial step in the aerobic biodegradation of phenolic compounds typically involves the enzymatic hydroxylation of the aromatic ring by monooxygenases. This results in the formation of a catechol or a substituted catechol. For this compound, this would likely lead to the formation of 3-(butylsulfanyl)catechol.

Following ring hydroxylation, the catechol intermediate undergoes ring cleavage, which is catalyzed by dioxygenase enzymes. There are two main pathways for ring cleavage:

Ortho-cleavage: The aromatic ring is cleaved between the two hydroxyl groups.

Meta-cleavage: The ring is cleaved adjacent to one of the hydroxyl groups. nih.gov

The butylsulfanyl side chain can also be a target for enzymatic attack. Thioether cleavage can occur through oxidation of the sulfur atom to a sulfoxide, which can then be further metabolized. Enzymes such as sulfatases are known to cleave sulfate (B86663) esters, and similar enzymatic mechanisms may be involved in the breakdown of organosulfur compounds. researchgate.netnih.gov

Based on the known degradation pathways of substituted phenols and organosulfur compounds, a plausible metabolic pathway for this compound can be proposed. The initial hydroxylation would form 3-(butylsulfanyl)catechol. Subsequent ring cleavage would lead to the formation of muconic acid derivatives. Further metabolism would break down these intermediates into smaller molecules that can enter central metabolic pathways, such as the tricarboxylic acid (TCA) cycle.

The butylsulfanyl group would likely be cleaved and metabolized separately. Oxidation of the sulfur could lead to butanesulfinic acid and eventually sulfate. The butyl group would be degraded through pathways such as beta-oxidation.

Environmental Mobility and Distribution

Detailed research findings on the environmental mobility and distribution of this compound are not available.

Sorption to Soil and Sediment Matrices

There is no specific data or research on the sorption of this compound to soil and sediment matrices.

Volatilization from Environmental Compartments

Information regarding the volatilization of this compound from environmental compartments could not be located in the existing scientific literature.

Bioavailability and Ecosystem Dynamics

There is no available information on the bioavailability of this compound or its effects on ecosystem dynamics.

Advanced Materials Science and Chemical Engineering Applications of 3 Butylsulfanyl Phenol

Role as a Building Block in Polymer Synthesis

3-(Butylsulfanyl)phenol is a bifunctional monomer that holds significant potential as a building block in polymer synthesis. Its structure, featuring a reactive phenolic hydroxyl group and a butylsulfanyl (thioether) side chain, allows for its incorporation into various polymeric architectures. This unique combination of functional groups enables its use as both a primary precursor and a modifying agent to tailor the final properties of polymeric materials.

Precursor for Phenolic Resins and Polymeric Materials

Phenolic resins, first commercialized as Bakelite, are synthetic polymers produced through the reaction of phenol (B47542) or a substituted phenol with an aldehyde, most commonly formaldehyde. wikipedia.org These thermosetting resins are known for their excellent thermal stability, chemical resistance, and flame retardancy. orientjchem.org The synthesis can be either acid- or base-catalyzed, leading to two main types of resins: novolacs and resoles. wikipedia.orgyoutube.com

The incorporation of substituted phenols is a key strategy for modifying the structure and properties of the resulting resin. google.com this compound can act as a substituted phenol precursor in this reaction. The phenolic hydroxyl group participates in the step-growth polymerization with formaldehyde, forming methylene (B1212753) bridges that create the cross-linked three-dimensional network characteristic of phenolic resins. youtube.com

The presence of the butylsulfanyl group at the meta-position influences the polymerization process. Unlike phenols with unsubstituted ortho and para positions, the substitution at the meta-position in this compound leaves the highly reactive ortho and para positions available for polymerization with formaldehyde, ensuring its integration into the polymer backbone. However, the bulky butyl chain can introduce steric hindrance, potentially moderating the reaction rate and influencing the final network structure. This steric influence can be leveraged to control the degree of cross-linking, a critical factor in determining the resin's properties. researchgate.net

Beyond traditional phenolic resins, the dual functionality of this compound makes it a candidate for other polymeric systems. The thioether linkage is a key component in high-performance polymers like poly(phenylene sulfide) (PPS), known for outstanding thermal and chemical stability. nih.gov While not a direct precursor in the typical synthesis of PPS, monomers containing both phenol and thioether groups can be used to create hybrid polymers that combine the properties of phenolic resins and sulfur-containing polymers.

Modification of Polymer Properties (e.g., Thermal, Mechanical, Optical)

The introduction of the this compound monomer into a polymer matrix can significantly modify its intrinsic properties. The specific contributions of the butylsulfanyl side chain—comprising a flexible butyl group and a polarizable sulfur atom—are key to these modifications.

Thermal Properties: The high cross-linking density of standard phenolic resins results in excellent thermal stability but also brittleness. orientjchem.orgresearchgate.net By incorporating this compound, the flexible n-butyl chains can act as internal plasticizers, disrupting the dense packing of the polymer chains. This can lower the glass transition temperature (Tg) and potentially improve the resin's toughness. Conversely, the presence of sulfur in the thioether linkage can enhance thermal stability in some polymer systems. For materials like polyphenylene sulfide (B99878) (PPS), the sulfur atoms in the backbone contribute to its high melting temperature (around 285 °C) and excellent thermal resistance. nih.gov The incorporation of a sulfur-containing monomer could therefore impart enhanced thermal stability to the resulting composite material.

Mechanical Properties: The mechanical profile of polymers can be precisely tuned using monomers like this compound. The flexible alkyl side chains can increase the polymer's ductility and impact strength by allowing for more chain mobility and energy dissipation before fracture. This helps to mitigate the inherent brittleness of highly cross-linked resins. A study on modified phenolic foams showed that incorporating a long-chain alkyl-substituted phenol (3-pentadecyl-phenol) increased the bending deflection by up to 300%, transforming a brittle material into a much tougher one. A similar effect could be anticipated with the butyl group of this compound. Blending polymers like poly (hydroxybutyrate) (PHB) with polypropylene (B1209903) (PP) has also been shown to result in a less stiff and fragile material by lowering the crystallinity and stiffness of the polymer matrix. researchgate.net

Optical Properties: Polymers containing sulfur, particularly thioethers, are known to have high refractive indices. This is due to the high polarizability of the sulfur atom. nih.gov The integration of this compound into a polymer matrix can therefore be expected to increase the refractive index of the material. This property is highly desirable for applications in optical materials, such as high-performance lenses, coatings, and optical films.

| Property | Standard Phenolic Resin | Phenolic Resin Modified with this compound (Projected) | Rationale for Modification |

|---|---|---|---|

| Tensile Strength | High | Moderately High | Butyl group may slightly reduce stiffness. |

| Brittleness | High | Reduced | Flexible butyl chains act as internal plasticizers. |

| Thermal Stability | Excellent | Excellent | Thioether linkage can contribute to thermal resistance. |

| Refractive Index | ~1.6 | >1.6 | Polarizable sulfur atom increases refractive index. |

Contributions to Organic Electronics and Optoelectronic Materials

The field of organic electronics utilizes carbon-based materials in devices such as organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic thin-film transistors (OTFTs). researchgate.net The performance of these devices is heavily dependent on the molecular structure of the organic materials used, particularly their ability to transport charge (electrons or holes). researchgate.net this compound possesses structural features—an electron-rich aromatic phenol ring and a sulfur-containing thioether group—that make it a promising candidate for designing novel optoelectronic materials.

Design of Charge Transporting or Emitting Materials

Hole transport materials (HTMs) are a critical component in many organic electronic devices, responsible for efficiently transporting positive charges. researchgate.net Many high-performance HTMs are based on electron-donating aromatic moieties, such as triphenylamine (B166846) and carbazole. frontiersin.org The phenol ring in this compound is also an electron-rich system that can facilitate hole transport.

Furthermore, sulfur-containing heterocyclic compounds are widely used in the design of organic semiconductors. The sulfur atom's lone pair of electrons can participate in the molecule's π-conjugated system, which is essential for charge mobility. Thioether-containing polymers have been investigated for their oxidation-sensitive properties, which stem from the ability of the sulfur atom to be oxidized from a hydrophobic thioether to a polar sulfoxide (B87167) or sulfone. nih.gov This tunable electronic nature is a valuable attribute in the design of functional organic materials.

The combination of the phenol and butylsulfanyl groups in a single molecule offers a platform for creating materials with tailored electronic properties. The phenol group can serve as an anchoring point for further chemical modification or as the primary hole-transporting unit, while the thioether can be used to fine-tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is crucial for efficient charge injection and transport. mdpi.com Research on related m-aryloxy phenol derivatives has demonstrated their successful application in OLEDs, highlighting the potential of this class of compounds. mdpi.com For example, 3-(4-bromophenoxy)phenol has been utilized as a component in the fabrication of an organic light-emitting device. mdpi.com

Integration into Functional Thin Films and Devices

The processability of organic materials is critical for their use in devices, which are typically fabricated as thin films. espublisher.com The butoxycarbonyl group on this compound enhances its solubility in common organic solvents, which is a significant advantage for solution-based processing techniques like spin-coating and inkjet printing. This improved processability allows for the formation of uniform, high-quality thin films necessary for reliable device performance. mdpi.com

Once integrated into a thin film, the molecular structure of this compound can contribute to the device's functionality. In an OLED or OSC, for instance, the material would be part of a multilayer stack. Its HOMO/LUMO energy levels would need to be aligned with adjacent layers to ensure efficient charge transfer. The design of materials based on a 2-(5-mercapto-1,3,4-oxadiazol-2-yl) phenol core has shown that such molecules can serve as ambipolar charge transport materials, suitable for both OLEDs and OSCs. researchgate.net This suggests that the combination of phenol and sulfur-containing moieties in this compound could offer similar versatility.